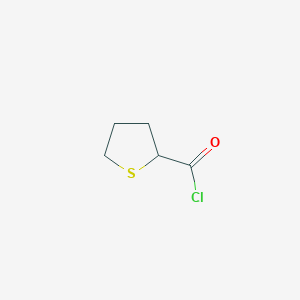

Thiolane-2-carbonyl chloride

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H7ClOS |

|---|---|

Molecular Weight |

150.63 g/mol |

IUPAC Name |

thiolane-2-carbonyl chloride |

InChI |

InChI=1S/C5H7ClOS/c6-5(7)4-2-1-3-8-4/h4H,1-3H2 |

InChI Key |

GMOYADYGFDLPHE-UHFFFAOYSA-N |

SMILES |

C1CC(SC1)C(=O)Cl |

Canonical SMILES |

C1CC(SC1)C(=O)Cl |

Origin of Product |

United States |

Significance As a Versatile Synthetic Intermediate

The utility of Thiolane-2-carbonyl chloride in organic synthesis stems from the reactivity of its acyl chloride functional group. This group allows the molecule to readily participate in a variety of nucleophilic acyl substitution reactions. Chemists utilize this reactivity to introduce the thiolane-2-carbonyl moiety into a wide range of substrates, leading to the formation of amides, esters, and ketones. This versatility makes it a crucial starting material or intermediate in multi-step synthetic pathways.

The development of synthetic routes to tetrahydrothiophene (B86538) derivatives has been an area of interest for several decades, with early work laying the foundation for the synthesis of complex molecules. acs.orgacs.org The saturated thiolane ring itself can influence the properties of the final molecule, and its derivatives are explored for various applications.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C5H7ClOS |

| CAS Number | 73536-34-2 |

Note: Data sourced from publicly available chemical databases. nih.gov Specific properties like boiling point and density are often reported for its aromatic analog, thiophene-2-carbonyl chloride, and may vary for the saturated compound.

Overview of Key Research Trajectories

Foundational Preparation Routes

Established methods for synthesizing thiophene-2-carbonyl chloride rely on fundamental organic reactions, primarily involving the chlorination of thiophene-2-carboxylic acid or the direct functionalization of the thiophene ring.

Carboxylic Acid Chlorination Strategies (e.g., Thionyl Chloride, Phosphorus Pentachloride)

A prevalent and straightforward method for preparing thiophene-2-carbonyl chloride is the chlorination of thiophene-2-carboxylic acid. This conversion is typically achieved using common chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). google.comjcsp.org.pk

The reaction with thionyl chloride is widely employed and involves refluxing thiophene-2-carboxylic acid with SOCl₂. This process is highly efficient, often achieving yields greater than 90%. The mechanism proceeds through the formation of a reactive intermediate, which then undergoes nucleophilic attack by the chloride ion. A general procedure involves the controlled addition of the carboxylic acid to the chlorinating agent, often at reduced temperatures to manage the initial exothermic reaction, followed by a period of heating or reflux to drive the reaction to completion. The use of dimethylformamide (DMF) can catalyze this type of reaction, although it may lead to the formation of by-products like dimethylcarbamoyl chloride. acs.org

Similarly, phosphorus pentachloride can be used to effect the same transformation, often with vigorous evolution of hydrogen chloride gas. google.com These chlorination strategies are fundamental in organic synthesis due to their reliability and high conversion rates.

Table 1: Comparison of Carboxylic Acid Chlorination Reagents

| Reagent | Typical Conditions | Reported Yield | Reference |

|---|---|---|---|

| Thionyl Chloride (SOCl₂) | Reflux, 5-6 hours | >90% | |

| Phosphorus Pentachloride (PCl₅) | Reaction with thiophene-2-carboxylic acids | Not specified | google.comjcsp.org.pk |

Direct Acylation of Thiophene using Lewis Acid Catalysis (e.g., Aluminum Chloride with Phosgene)

An alternative to the multi-step process involving carboxylic acid isolation is the direct acylation of thiophene. A notable example is the Friedel-Crafts acylation using phosgene (B1210022) (COCl₂) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). google.com This method allows for the direct synthesis of thiophene-2-carbonyl chloride from thiophene in a single step. google.com

This process requires careful control of reaction conditions to achieve good yields and prevent side reactions. google.com The reaction is typically run with substantially equimolar amounts of thiophene, phosgene, and aluminum chloride in a chemically inert solvent like methylene (B1212753) chloride. google.com Temperature control is critical; the reaction is advantageously performed at low temperatures, generally between -15°C and -25°C, to minimize the formation of undesired by-products like dithienyl ketone. google.com Immediately after the addition of thiophene to the phosgene-catalyst complex, the reaction is quenched, often with a strong acid, to isolate the product. google.com

Table 2: Key Parameters for Direct Acylation of Thiophene

| Parameter | Condition | Rationale | Reference |

|---|---|---|---|

| Reactant Stoichiometry | Substantially equimolar (Thiophene:Phosgene:AlCl₃) | To ensure good yields and control reactivity. | google.com |

| Temperature | -15°C to -25°C | To minimize side product formation (e.g., thiophene ketone). | google.com |

| Solvent | Inert halogenated solvent (e.g., methylene chloride) | To maintain the integrity of the phosgene-aluminum chloride complex. | google.com |

| Work-up | Quench with strong aqueous acid (e.g., 25% HCl) | To prevent hydrolysis of the acid chloride to carboxylic acid. | google.com |

Optimized and Modernized Synthetic Approaches

Recent research has focused on developing more efficient, safer, and environmentally benign routes to thiophene-2-carbonyl chloride. These modern approaches include high-temperature carbonylations and advanced catalytic oxidations.

High-Temperature Carbonylation with Oxalyl Chloride

A modern method for the preparation of thiophene-2-carbonyl chlorides involves the reaction of thiophenes with oxalyl chloride at elevated temperatures. google.comwipo.int This process can achieve high yields in short reaction times. wipo.int For instance, heating a mixture of thiophene and oxalyl chloride in an autoclave at 200°C for 2 hours, with the pressure reaching 40 bar, has been shown to produce thiophene-2-carbonyl chloride in yields of up to 72%. google.com This direct carbonylation is a powerful alternative to traditional multi-step syntheses. The reaction can also be applied to substituted thiophenes, such as 2-chlorothiophene, to yield the corresponding 5-chloro-thiophene-2-carbonyl chloride. google.com

Catalytic Liquid-Phase Aerobic Oxidation from 2-Acetylthiophene (B1664040) Precursors

A novel and potentially more cost-effective process has been developed, which avoids some of the waste and side-product issues associated with traditional routes. acs.org This method begins with the acetylation of thiophene to produce 2-acetylthiophene (AcT). acs.org The key step is the subsequent homogeneous liquid-phase aerobic oxidation of AcT to thiophene-2-carboxylic acid (TCA). acs.orgresearchgate.net

Table 3: Research Findings for Aerobic Oxidation of 2-Acetylthiophene (AcT)

| Catalyst System | Solvent | Key Outcome | Reference |

|---|---|---|---|

| Mn(OAc)₂ and Co(OAc)₂ (3 mol % each) | Acetic Acid (HOAc) | Efficient conversion of AcT to Thiophene-2-carboxylic acid (TCA). | acs.org |

| Not specified | Not specified | A new, potentially more cost-effective process for TCC preparation. | researchgate.net |

Development of Multi-Step, One-Pot Synthesis Protocols

To streamline the production of thiophene-2-carbonyl chloride and its derivatives, multi-step, one-pot synthesis protocols are being developed. acs.orgbeilstein-journals.org These procedures combine several reaction steps without isolating the intermediate products, thereby saving time, reagents, and reducing waste.

One such process involves a three-step, one-pot synthesis starting from thiophene. acs.org The sequence includes:

Acetylation: Thiophene is acylated using a strong protic acid resin catalyst to yield 2-acetylthiophene (AcT). The use of a resin catalyst simplifies the process by eliminating the need for an aqueous workup. acs.org

Oxidation: The AcT is subjected to catalytic liquid-phase aerobic oxidation to form thiophene-2-carboxylic acid (TCA). acs.org

Chlorination: A solvent swap prepares the TCA for chlorination with thionyl chloride to afford the final product, thiophene-2-carbonyl chloride (TCC). acs.org

Another example is the development of a one-pot bromination/debromination procedure for 3-methylthiophene, which produces 2,4-dibromo-3-methylthiophene. beilstein-journals.org This intermediate is then converted through several steps, including carbonylation and chlorination with thionyl chloride, to yield 4-bromo-3-methyl-2-thiophenecarbonyl chloride, a key building block for new insecticides. beilstein-journals.org

Regioselective Synthesis of Substituted Thiophene-2-carbonyl Chloride Analogs

Regioselectivity in the synthesis of substituted thiophene-2-carbonyl chloride is crucial as the position of substituents on the thiophene ring dramatically influences the chemical properties and biological activity of the resulting derivatives.

The synthesis of halogenated thiophene-2-carbonyl chlorides typically involves the chlorination of the corresponding halogenated thiophene-2-carboxylic acid. Thionyl chloride (SOCl₂) is a commonly used chlorinating agent for this transformation, often in a nonpolar solvent and under anhydrous conditions to prevent hydrolysis of the highly reactive acyl chloride product.

Chloro-Derivatives: The synthesis of 5-chlorothiophene-2-carbonyl chloride is a well-established process, primarily achieved by reacting 5-chloro-2-thiophenecarboxylic acid with thionyl chloride. researchgate.netdtu.dkscispace.com This reaction can be performed using thionyl chloride as both the reagent and solvent or in a nonpolar solvent like carbon tetrachloride. researchgate.netscispace.com To manage the exothermic nature of the reaction, the carboxylic acid is often added to chilled thionyl chloride. scispace.com The resulting product is a key intermediate in the synthesis of the anticoagulant Rivaroxaban. researchgate.netdtu.dk

Bromo-Derivatives: Similarly, 5-bromothiophene-2-carbonyl chloride is synthesized from 5-bromothiophene-2-carboxylic acid using chlorinating agents like thionyl chloride or oxalyl chloride. uwindsor.ca The synthesis of other brominated analogs, such as 4-bromo-3-methyl-2-thiophenecarbonyl chloride, has also been developed. This synthesis starts from 3-methylthiophene, which undergoes a one-pot bromination/debromination procedure to yield 2,4-dibromo-3-methylthiophene. Subsequent introduction of the carboxylic acid functionality, followed by treatment with thionyl chloride, affords the desired acid chloride. mdpi.com

Trichloro-Derivatives: A route for preparing 3,4,5-trichloro-2-thiophenecarbonyl chloride has been developed starting from tetrachlorothiophene. rsc.orgresearchgate.netacs.org The process can involve either a lithiation reaction or a Grignard method to introduce a carboxyl group at the 2-position, yielding 3,4,5-trichloro-2-thiophenecarboxylic acid. This acid is then readily converted to the acid chloride with thionyl chloride, often in the presence of a catalyst like N,N-dimethylformamide (DMF) in a solvent such as 1,2-dichloroethane. rsc.orgacs.org

| Halogenated Derivative | Precursor | Key Reagents | Significance/Application | Reference |

|---|---|---|---|---|

| 5-Chlorothiophene-2-carbonyl chloride | 5-Chloro-2-thiophenecarboxylic acid | Thionyl chloride (SOCl₂) | Intermediate for Rivaroxaban | researchgate.net, dtu.dk |

| 5-Bromothiophene-2-carbonyl chloride | 5-Bromothiophene-2-carboxylic acid | Thionyl chloride (SOCl₂) or Oxalyl chloride | Intermediate in organic synthesis | uwindsor.ca |

| 3,4,5-Trichlorothiophene-2-carbonyl chloride | 3,4,5-Trichloro-2-thiophenecarboxylic acid | Thionyl chloride (SOCl₂), DMF | Building block for insecticides | , rsc.org |

| 4-Bromo-3-methyl-2-thiophenecarbonyl chloride | 4-Bromo-3-methyl-2-thiophenecarboxylic acid | Thionyl chloride (SOCl₂) | Building block for insecticides | mdpi.com |

While thiophene-2-carbonyl chloride itself is an achiral molecule, it serves as a crucial building block for the synthesis of complex, chiral molecules where stereochemistry is a defining feature for biological activity. The stereoselectivity is typically introduced in reactions of derivatives of thiophene-2-carbonyl chloride rather than in the synthesis of the acyl chloride itself.

Use in Diastereoselective Reactions: Thiophene-2-carbonyl chloride can be used to acylate existing chiral scaffolds, participating in diastereoselective transformations. For instance, it has been employed as a derivatizing agent in a highly diastereoselective Petasis/Diels-Alder reaction sequence. dtu.dk In this context, the thiophene-2-carbonyl group is introduced onto a complex amine, and the inherent chirality of the starting material directs the stereochemical outcome of subsequent reactions.

Synthesis of Chiral Amino Acid Derivatives: Thiophene-2-carbonyl chloride and its parent carboxylic acid are used to synthesize N-acyl amino acid derivatives. mdpi.com The chirality in these molecules is derived from the starting amino acid (e.g., L-tryptophan). While the acylation step itself does not typically create a new stereocenter, the resulting thiophene-containing chiral molecules are investigated for biological activities, such as the inhibition of factor inhibiting hypoxia-inducible factor-1 (FIH-1). mdpi.com

Multicomponent Reactions: Thiophene-2-carbonyl chloride can participate in multicomponent reactions to generate highly functionalized heterocyclic systems. One such reaction involves the combination of thiophene-2-carbonyl chloride, an isocyanide, and a dialkyl acetylenedicarboxylate (B1228247) to form substituted furan (B31954) derivatives. researchgate.net While this specific example does not highlight stereoselectivity, multicomponent reactions are a common platform for developing stereoselective variants through the use of chiral catalysts or auxiliaries. Similarly, four-component reactions have been developed for the diastereoselective synthesis of dihydrothiophene derivatives incorporating amino acid esters. rsc.org

Asymmetric Catalysis on Derived Substrates: A powerful strategy for inducing chirality involves the asymmetric transformation of a substrate derived from thiophene-2-carbonyl chloride. An example is the asymmetric conjugate addition of terminal alkynes to acceptor olefins. rsc.org A sequential catalysis strategy can be employed where a palladium-catalyzed cross-coupling first generates an enyne from a thiophene-containing precursor, which is then subjected to a regio- and enantioselective copper-catalyzed conjugate reduction to create a chiral center. rsc.org

| Stereoselective Approach | Role of Thiophene-2-carbonyl Moiety | Methodology | Example Application/Product | Reference |

|---|---|---|---|---|

| Diastereoselective Derivatization | Acylating agent for a chiral amine | Petasis/Diels-Alder reaction on a complex scaffold | Generation of sp3-rich polycyclic scaffolds | dtu.dk |

| Incorporation of Chiral Building Blocks | Acylating agent for chiral amino acids | Condensation reaction with chiral amino acid esters | Synthesis of potential FIH-1 inhibitors | mdpi.com |

| Asymmetric Catalysis | Core structure of a prochiral substrate | Sequential Pd-catalyzed cross-coupling and Cu-catalyzed asymmetric conjugate reduction | Synthesis of chiral β-alkynyl carbonyl derivatives | rsc.org |

| Diastereoselective Multicomponent Reaction | Reactant in the formation of a new ring system | Base-promoted four-component reaction of aldehydes, malononitrile, 1,3-thiazolidinedione, and amino acid esters | Synthesis of functionalized trans-2,3-dihydrothiophenes | rsc.org |

Mechanistic Investigations of Thiophene 2 Carbonyl Chloride Reactivity

Nucleophilic Acyl Substitution Reactions of Thiophene-2-carbonyl Chloride

The most characteristic reaction of acyl chlorides, including thiophene-2-carbonyl chloride, is nucleophilic acyl substitution. masterorganicchemistry.comlibretexts.org This process involves the replacement of the chloride leaving group by a nucleophile. The reaction generally proceeds through a two-step mechanism: nucleophilic addition to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the chloride ion to restore the carbonyl group. libretexts.orguomustansiriyah.edu.iq

Studies on Reaction Kinetics and Influence of Solvent Environment

The rate of nucleophilic acyl substitution reactions is dictated by the reactivity of both the acyl compound and the nucleophile. The addition of the nucleophile to the carbonyl group is typically the rate-limiting step. libretexts.org Factors that increase the electrophilicity of the carbonyl carbon, and thus its susceptibility to nucleophilic attack, will accelerate the reaction. libretexts.orguomustansiriyah.edu.iq Acid chlorides are highly reactive among carboxylic acid derivatives because the electronegative chlorine atom strongly withdraws electron density from the carbonyl carbon. libretexts.org

The solvent environment can significantly influence reaction kinetics. Polar solvents can stabilize the charged tetrahedral intermediate, potentially affecting the energy barrier of the reaction. However, specific kinetic data and detailed solvent effect studies exclusively for thiophene-2-carbonyl chloride are not extensively detailed in the surveyed literature. General principles suggest that the choice of solvent is critical for controlling reaction rates and preventing unwanted side reactions.

Impact of Thiophene (B33073) Ring Substituents on Electrophilicity and Reactivity

Substituents on the thiophene ring can modulate the reactivity of thiophene-2-carbonyl chloride by altering the electrophilicity of the carbonyl carbon. The electronic properties of these substituents play a pivotal role.

Electron-Withdrawing Groups (EWGs): Substituents such as nitro (–NO₂) or cyano (–CN) groups decrease the electron density of the thiophene ring. This inductive and/or resonance effect further polarizes the carbonyl group, increasing the partial positive charge on the carbonyl carbon. This enhanced electrophilicity makes the compound more reactive towards nucleophiles. nih.gov Computational studies on related thiophene derivatives show that such substituents lower the activation free energy for nucleophilic addition. nih.gov

Electron-Donating Groups (EDGs): Substituents like alkyl or alkoxy groups increase the electron density of the ring. This effect can slightly reduce the partial positive charge on the carbonyl carbon, thereby decreasing its electrophilicity and slowing the rate of nucleophilic attack compared to the unsubstituted compound.

The following table illustrates the expected qualitative impact of substituents on the reactivity of thiophene-2-carbonyl chloride in nucleophilic acyl substitution reactions.

| Substituent Type | Example Groups | Effect on Electrophilicity of Carbonyl Carbon | Predicted Effect on Reaction Rate |

|---|---|---|---|

| Electron-Withdrawing | -NO₂, -CN, -SO₂CH₃, -COCH₃ | Increase | Increase |

| Electron-Donating | -CH₃, -OCH₃, -NH₂ | Decrease | Decrease |

Metal-Catalyzed Transformations Involving Thiophene-2-carbonyl Chloride

Metal catalysts can mediate a variety of transformations of thiophene-2-carbonyl chloride, enabling the formation of new carbon-carbon bonds under specific conditions. Organoaluminum reagents, in particular, have been studied for their ability to convert acyl chlorides into ketones.

Interactions with Organoaluminum Reagents and Ketone Formation Mechanisms

The reaction of thiophene-2-carbonyl chloride (TPCC) with trialkylaluminum (AlR₃) reagents can produce the corresponding alkyl thienyl ketones. dntb.gov.ua Studies involving reagents such as triethylaluminum (B1256330) (AlEt₃) and tri-n-octylaluminum (Al(n-Oct)₃) show that the ketone is the main product, with its yield peaking shortly after the reaction begins. dntb.gov.ua

The mechanism of this transformation is complex and highly dependent on the reaction conditions and the nature of the interaction between the acyl chloride and the organoaluminum compound. dntb.gov.uaresearchgate.net

Mechanistic models propose two primary types of intermediates that can form between thiophene-2-carbonyl chloride and an organoaluminum reagent: a donor-acceptor complex and an ion pair. dntb.gov.ua

Donor-Acceptor Complex: The lone pair of electrons on the carbonyl oxygen can coordinate with the Lewis acidic aluminum atom to form a donor-acceptor complex (R'COCl·AlR₃). nih.gov

Ion Pair: Alternatively, the chloride can be abstracted by the aluminum reagent to form a thienoyl cation and a complex aluminate anion ([R'CO]⁺ [AlR₃Cl]⁻). dntb.gov.ua

Research suggests that the formation of the ion pair is a much faster process than the formation of the donor-acceptor complex. dntb.gov.ua Crucially, it is proposed that only the ion pair intermediate is capable of proceeding to form the ketone product. dntb.gov.ua If all the organoaluminum reagent becomes sequestered in the more slowly forming, unreactive donor-acceptor complexes (either with the starting acyl chloride or the product ketone), the ketone-forming reaction is suppressed. dntb.gov.ua

The steric properties of the alkyl groups on the organoaluminum reagent have a significant impact on the reaction's outcome. dntb.gov.uaresearchgate.net Studies comparing AlR₃ reagents with different alkyl groups have demonstrated a marked decrease in ketone yield as the size of the alkyl group increases. dntb.gov.ua This steric hindrance likely affects the relative rates of the competing pathways and the stability of the key intermediates. rsc.org

For example, the reaction with tri-n-octylaluminum produces a significantly lower yield of the corresponding ketone compared to the reaction with triethylaluminum. dntb.gov.ua This suggests that bulkier alkyl groups may hinder the effective formation or reaction of the critical ion pair intermediate required for ketone production.

The table below summarizes the observed effect of alkyl group size on ketone yield in the reaction between TPCC and AlR₃.

| Organoaluminum Reagent (AlR₃) | Alkyl Group (R) | Relative Ketone Yield |

|---|---|---|

| Triethylaluminum | Ethyl | High |

| Tri-n-octylaluminum | n-Octyl | Low (approx. 1/5 of ethyl) dntb.gov.ua |

Investigations into Gold(I)-Chloride-Catalyzed Reactions

Gold(I) chloride has emerged as a powerful catalyst for a variety of organic transformations, particularly those involving the activation of alkynes and allenes. While direct catalytic cycles involving thiophene-2-carbonyl chloride as a primary substrate are not extensively detailed in the reviewed literature, the principles of gold(I) catalysis can be applied to understand its potential reactivity. Gold(I) chloride is known to be a potent carbophilic π-acid, activating carbon-carbon multiple bonds toward nucleophilic attack.

Mechanistic studies on related systems, such as the gold(I)-chloride-catalyzed synthesis of α-sulfenylated carbonyl compounds from propargylic alcohols and aryl thiols, provide insight into the fundamental steps of gold catalysis. nih.gov These reactions are often two-step processes. The first step typically involves a regioselective, gold-catalyzed addition of a nucleophile (like a thiol) to a triple bond. nih.gov The second step can involve a rearrangement of the resulting intermediate, a process that may also require the presence of both AuCl and a proton source. nih.gov Experimental data and DFT calculations have shown that the reaction can be initiated by the protonation of a double bond coordinated to gold(I) chloride, facilitating subsequent rearrangements like a 1,2-hydride shift to form the final product. nih.gov

In the context of thiophene-2-carbonyl chloride, a plausible, though not directly documented, gold-catalyzed reaction could involve its interaction with unsaturated systems. The carbonyl group could act as an internal nucleophile in a gold-activated cyclization, or the thiophene ring itself could participate in reactions with gold-activated electrophiles. The stability and reactivity of potential organogold intermediates would be crucial in determining the reaction outcome. dntb.gov.ua

Table 1: Key Findings in Gold(I)-Chloride-Catalyzed Reactions

| Feature | Observation | Source |

|---|---|---|

| Catalyst Role | AuCl acts as a π-acid, activating unsaturated bonds. | nih.gov |

| Proton Source | Often required in conjunction with AuCl for efficient transformation. | nih.gov |

| Intermediates | Sulfenylated allylic alcohols have been isolated as intermediates in related systems. | nih.gov |

| Mechanism | Can involve initial nucleophilic addition followed by rearrangement (e.g., 1,2-hydride shift). | nih.gov |

Multi-Component Reaction Mechanisms Incorporating Thiophene-2-carbonyl Chloride

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. Isocyanide-based MCRs are particularly prominent due to the unique reactivity of the isocyanide functional group. nih.gov

A common mechanistic motif in MCRs involving isocyanides and dialkyl acetylenedicarboxylates (DAADs) is the initial formation of a 1:1 zwitterionic intermediate. nih.govresearchgate.net This highly reactive dipole is generated through the nucleophilic attack of the isocyanide on one of the electrophilic acetylenic carbons of the DAAD. kulturkaufhaus.de This intermediate can then be trapped by a third component, typically an acidic compound (such as CH, NH, or OH acids). researchgate.net

While specific examples detailing the trapping of this zwitterion with thiophene-2-carbonyl chloride are not prevalent, the general mechanism suggests a potential reaction pathway. Thiophene-2-carbonyl chloride, as an electrophilic acyl chloride, could theoretically react with the anionic part of the zwitterionic intermediate. However, a more common pathway involves the trapping of the zwitterion by an acidic proton source. For instance, the reaction has been studied in the presence of furan-2-carboxylic acid arylidene-hydrazides, which act as NH-acids to trap the intermediate and afford highly functionalized ketenimines. researchgate.net The Ugi and Passerini reactions, which are cornerstone isocyanide-based MCRs, proceed through the formation of a reactive nitrilium intermediate after the initial nucleophilic attack by the isocyanide. mdpi.com

The general reaction pathway is outlined below:

Zwitterion Formation: An alkyl isocyanide attacks the electron-deficient dialkyl acetylenedicarboxylate (B1228247) to form a vinylidene-containing zwitterion.

Protonation/Trapping: An acidic third component protonates the anionic center of the zwitterion.

Further Reaction: The resulting intermediate can undergo subsequent cyclization or rearrangement to yield the final complex product. nih.govresearchgate.net

This versatile reactivity allows for the synthesis of a wide array of heterocyclic and highly functionalized acyclic compounds. nih.gov

The thiophene ring is an electron-rich aromatic heterocycle that readily undergoes electrophilic aromatic substitution (EAS), often with greater reactivity than benzene (B151609). pearson.com When a thiophene ring is part of a larger scaffold, particularly one derived from thiophene-2-carbonyl chloride, the substituent at the 2-position strongly influences the regioselectivity of subsequent EAS reactions.

The 2-carbonyl group (or a derivative thereof, such as an amide or ester) is an electron-withdrawing group and acts as a deactivator and a meta-director. However, in the case of five-membered heterocycles like thiophene, the directing effects are more complex. Substitution typically occurs at the position furthest from the deactivating group, which is the C5 position. If the C5 position is blocked, substitution may occur at the C4 position. The mechanism involves the attack of an electrophile on the thiophene ring to form a resonance-stabilized cationic intermediate (an "onium" intermediate or sigma complex), followed by the loss of a proton to restore aromaticity. researchgate.net

Common EAS reactions performed on thiophene scaffolds include:

Halogenation: Bromination using reagents like N-bromosuccinimide (NBS) or KBrO3/HBr can introduce bromine atoms onto the ring. researchgate.net

Nitration: Introduction of a nitro group, typically using nitric acid in a suitable solvent.

Acylation: Friedel-Crafts acylation can introduce another acyl group, although the existing deactivating group makes this challenging. nih.gov

Table 2: Regioselectivity in Electrophilic Aromatic Substitution of 2-Substituted Thiophenes

| Substituent at C2 | Directing Position | Reactivity | Source |

|---|---|---|---|

| Electron-Withdrawing (e.g., -COR) | Primarily C5 | Deactivated | pearson.comresearchgate.net |

Radical-Mediated Reaction Pathways Utilizing Thiophene-2-carbonyl Chloride

While ionic pathways are common for acyl chlorides, thiophene-2-carbonyl chloride can also participate in radical-mediated reactions. The thiophene ring is known to be susceptible to radical attack, and the acyl chloride group can be a precursor to an acyl radical. The generation of a thiophene-2-carbonyl radical can be initiated by various methods, such as photolysis, thermolysis, or reaction with a radical initiator.

Once formed, the thiophene-2-carbonyl radical can undergo several transformations:

Decarbonylation: Loss of carbon monoxide (CO) to form a 2-thienyl radical. This 2-thienyl radical can then participate in subsequent radical reactions, such as hydrogen atom abstraction or addition to multiple bonds.

Addition Reactions: Addition to alkenes or alkynes to form new carbon-carbon bonds.

Atom Transfer Radical Polymerization (ATRP): While not specific to thiophene-2-carbonyl chloride, acyl chlorides can be used to functionalize polymers or initiate polymerization under certain conditions.

Studies on the photostabilization of polymers like poly(vinyl chloride) (PVC) highlight the role of radical processes. Upon UV exposure, PVC can degrade via the formation of unstable free radicals. researchgate.net Thiophene derivatives can act as photostabilizers by quenching these radicals or absorbing UV radiation, thus preventing polymer degradation. This indicates the ability of the thiophene moiety to interact with radical species, a key aspect of its potential in radical-mediated pathways.

Derivatization Strategies and Complex Molecular Architecture Construction

Synthesis of Thiophenecarbonyl-Thiourea and Related Heterocyclic Systems

The synthesis of N-acyl thiourea (B124793) derivatives is a significant area of research due to their diverse biological activities and applications as intermediates in the synthesis of various heterocyclic compounds. A common and effective method for the synthesis of thiophenecarbonyl-thioureas involves the reaction of thiophene-2-carbonyl chloride with ammonium (B1175870) thiocyanate (B1210189). This initial reaction, typically carried out in a dry solvent such as acetone, proceeds through the formation of a thiophene-2-carbonyl isothiocyanate intermediate.

This highly reactive isothiocyanate is not isolated but is subsequently treated in situ with a variety of primary or secondary amines. The nucleophilic addition of the amine to the central carbon atom of the isothiocyanate group leads to the formation of the corresponding N,N'-disubstituted or N,N,N'-trisubstituted thiophenecarbonyl-thiourea derivatives. The reaction yields are generally high, often ranging from 86% to 95%. semanticscholar.org

The general synthetic scheme can be summarized as follows:

Reaction of thiophene-2-carbonyl chloride with ammonium thiocyanate to form thiophene-2-carbonyl isothiocyanate.

In situ condensation of the isothiocyanate with a primary or secondary amine.

A range of amines can be employed in this synthesis, leading to a diverse library of thiophenecarbonyl-thiourea derivatives. The resulting products can be purified by recrystallization.

Table 1: Examples of Synthesized Thiophenecarbonyl-Thiourea Derivatives

| Amine Reactant | Product Name | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| p-Nitroaniline | N-(4-nitrophenyl)-N'-(thiophene-2-carbonyl)-thiourea | 94 | 163-164 |

| Diethylamine | N,N-diethyl-N'-(thiophene-2-carbonyl)-thiourea | 90 | 136-137 |

| Decylamine | N-decyl-N'-(thiophene-2-carbonyl)-thiourea | 88 | 145-146 |

Acylation Reactions with Cyclic 1,3-Diketones for β-Triketone Formation

Thiophene-2-carbonyl chloride is a valuable reagent for the C-acylation of cyclic 1,3-diketones, leading to the formation of β-triketones. These compounds are important synthetic intermediates for the construction of various heterocyclic systems. A notable example is the acylation of 1,3-cyclohexanedione (B196179).

The reaction of thiophene-2-carbonyl chloride with 1,3-cyclohexanedione is typically carried out in the presence of a base, such as triethylamine, in an anhydrous solvent like dichloromethane. The reaction proceeds via a nucleophilic attack of the enolate of the diketone on the carbonyl carbon of the acyl chloride. This process can be facilitated by ultrasonic treatment, which has been shown to be an effective methodology for this transformation. conicet.gov.ar

The resulting product, 3-hydroxy-2-(2-thienylcarbonyl)cyclohex-2-en-1-one, exists predominantly in its enol tautomeric form. This β-triketone serves as a key building block for the synthesis of more complex heterocyclic structures. semanticscholar.orgconicet.gov.ar

Table 2: Synthesis of a β-Triketone from Thiophene-2-carbonyl chloride

| Reactants | Product | Reaction Conditions |

|---|---|---|

| Thiophene-2-carbonyl chloride, 1,3-Cyclohexanedione | 3-hydroxy-2-(2-thienylcarbonyl)cyclohex-2-en-1-one | Triethylamine, Dichloromethane, -10°C to room temperature |

| Thiophene-2-carbonyl chloride, 1,3-Cyclohexanedione | 3-hydroxy-2-(2-thienylcarbonyl)cyclohex-2-en-1-one | Potassium cyanide, Acetonitrile, Ultrasonic treatment at 50°C, followed by addition of Triethylamine and 1,3-Cyclohexanedione |

Formation of Diverse Condensed Heterocyclic Systems

While direct reaction of thiolane-2-carbonyl chloride with thioglycolic acid to form a simple thiazole (B1198619) is not extensively documented, the formation of related thiazolidinone rings is a well-established synthetic route. Thiazolidinones are synthesized through the reaction of an imine (Schiff base) with thioglycolic acid. researchgate.net An amide, formed from an acyl chloride like this compound and an amine, could potentially undergo cyclization with thioglycolic acid.

A more common pathway to thiazole derivatives that could conceptually start from a thiophene (B33073) carbonyl precursor involves the Gewald reaction. This reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base to yield a polysubstituted 2-aminothiophene. wikipedia.org While not a direct reaction with thioglycolic acid, it highlights a key method for thiophene ring formation that can be further functionalized.

A plausible, though less direct, route to a thiazole derivative from a thiophene carbonyl chloride would involve its conversion to a thioamide, followed by reaction with an α-haloketone (Hantzsch thiazole synthesis).

The β-triketone, 3-hydroxy-2-(2-thienylcarbonyl)cyclohex-2-en-1-one, synthesized from thiophene-2-carbonyl chloride and 1,3-cyclohexanedione, is a versatile precursor for the synthesis of condensed heterocyclic systems such as indazolones and isoxazolones. semanticscholar.orgconicet.gov.ar

The reaction of this β-triketone with various hydrazines leads to the formation of tetrahydro-4H-indazol-4-one derivatives. The reaction is typically carried out by refluxing the reactants in a solvent such as dimethylformamide (DMF). semanticscholar.org For instance, reaction with hydrazine (B178648) hydrate (B1144303) yields 3-(2-thienyl)-1,5,6,7-tetrahydro-4H-indazol-4-one.

Similarly, the reaction of the β-triketone with hydroxylamine (B1172632) hydrochloride in the presence of a base like pyridine (B92270) in ethanol (B145695) results in the formation of a 6,7-dihydrobenzisoxazole derivative, specifically 3-(2-thienyl)-6,7-dihydro-1,2-benzisoxazol-4(5H)-one. semanticscholar.org

Table 3: Synthesis of Indazolone and Isoxazolone Derivatives

| Reactant | Product | Reaction Conditions |

|---|---|---|

| 3-hydroxy-2-(2-thienylcarbonyl)cyclohex-2-en-1-one and Hydrazine hydrate | 3-(2-thienyl)-1,5,6,7-tetrahydro-4H-indazol-4-one | DMF, reflux |

| 3-hydroxy-2-(2-thienylcarbonyl)cyclohex-2-en-1-one and 4-Fluorophenylhydrazine hydrochloride | 1-(4-fluorophenyl)-3-(2-thienyl)-1,5,6,7-tetrahydro-4H-indazol-4-one | Ethanol, NaOH, reflux |

| 3-hydroxy-2-(2-thienylcarbonyl)cyclohex-2-en-1-one and Hydroxylamine hydrochloride | 3-(2-thienyl)-6,7-dihydro-1,2-benzisoxazol-4(5H)-one | Ethanol, Pyridine, reflux |

The construction of bifuran and furan-thiophene hybrid structures often relies on coupling reactions or cyclization strategies where one of the heterocyclic rings is pre-formed. Thiophene-2-carbonyl chloride can be utilized in Friedel-Crafts acylation reactions with furan (B31954) to introduce a thiophene moiety, which can then be subjected to further transformations to build a second furan ring.

For example, the Friedel-Crafts acylation of furan with thiophene-2-carbonyl chloride in the presence of a Lewis acid catalyst would yield (5-(furan-2-yl)thiophen-2-yl)(thiophen-2-yl)methanone. This ketone can then serve as a precursor for the construction of a second furan ring through various synthetic methodologies, such as the Paal-Knorr furan synthesis from a 1,4-dicarbonyl compound. ksu.edu.sa

Alternatively, thiophene derivatives can be synthesized through the reaction of 1,4-dicarbonyl compounds with a sulfur source like phosphorus pentasulfide. A 1,4-dicarbonyl compound containing a furan ring could thus be converted into a furan-thiophene bifunctional molecule. nih.gov

Thiophene-2-carbonyl chloride and its derivatives are key starting materials for the synthesis of benzothiophene-containing heterocycles. One of the most direct methods is the Friedel-Crafts acylation of a substituted benzene (B151609) with thiophene-2-carbonyl chloride, followed by a cyclization reaction to form the benzothiophene (B83047) ring system. nih.gov

For instance, the acylation of a suitably substituted benzene ring can lead to a ketone intermediate. This intermediate can then undergo intramolecular cyclization to form the benzothiophene core. The specific substitution pattern on the benzene ring will dictate the final structure of the benzothiophene derivative.

Another approach involves the use of 3-chlorobenzo[b]thiophene-2-carbonyl chloride, which can be synthesized from cinnamic acid. This reactive acyl chloride can then be used to introduce the benzothiophene moiety into a variety of other heterocyclic systems. For example, its reaction with 2-amino-6-substituted benzothiazoles in pyridine leads to the formation of N-(6-substituted-1,3-benzothiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamides. ksu.edu.sa

Construction of Thiazolidinone and Azetidinone Scaffolds

The construction of thiazolidinone and azetidinone scaffolds from this compound has not been reported. The synthesis of thiazolidinones commonly proceeds through the cyclocondensation of Schiff bases with thioglycolic acid or the reaction of amines, carbonyl compounds, and a thiolic agent. hilarispublisher.comjocpr.comnih.govmdpi.comekb.eg Azetidinone (β-lactam) rings are frequently synthesized via the Staudinger cycloaddition of a ketene (B1206846) (often generated in situ from an acyl chloride like chloroacetyl chloride) with an imine. derpharmachemica.comniscpr.res.inniscpr.res.innih.govmdpi.com There is no indication that the thiolane-2-carbonyl moiety is utilized in these established synthetic strategies.

Regiospecific Introduction of Thiophenecarbonyl Moieties into Complex Organic Frameworks

This section pertains to the aromatic thiophenecarbonyl moiety, not the saturated thiolane-2-carbonyl group. The regiospecific introduction of thiophenecarbonyl groups is a known strategy in medicinal chemistry and materials science, but it involves the use of Thiophene-2-carbonyl chloride. google.comfishersci.caacs.orgfishersci.pt No analogous methods for the regiospecific introduction of the thiolane-2-carbonyl group are documented.

Integration into the Synthesis of Advanced Materials Architectures

While Thiophene-2-carbonyl chloride is used in creating advanced materials due to the electronic properties of the aromatic thiophene ring, there is no corresponding literature on the use of this compound for similar purposes. The saturated thiolane ring does not possess the conductive or chromophoric properties of the thiophene ring, making it a less likely candidate for applications in advanced electronic or optical materials.

Computational Chemistry and Advanced Spectroscopic Analysis in Thiophene 2 Carbonyl Chloride Research

Quantum Chemical Studies and Electronic Structure Analysis

Quantum chemical studies have become indispensable tools for understanding the intricate details of molecular structure and reactivity. For heterocyclic compounds like thiophene-2-carbonyl chloride, these computational approaches offer predictive power that guides experimental work.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. scirp.org It provides valuable information on optimized molecular geometry, vibrational frequencies, and the energies of molecular orbitals. scirp.orgcrimsonpublishers.com DFT calculations, often using hybrid functionals like B3LYP with various basis sets, allow for the computation of quantum chemical descriptors that predict the reactivity and reactive sites on a molecule. crimsonpublishers.com These descriptors help in understanding the electronic properties and predicting the outcomes of chemical reactions. nih.gov For thiophene (B33073) derivatives, DFT studies have been employed to explore the relationship between their geometry and electronic properties, offering insights into their chemical behavior. nih.govmdpi.com

Table 1: Representative Quantum Chemical Descriptors Calculated using DFT

| Descriptor | Significance |

|---|---|

| Total Energy | Indicates the stability of the molecular structure. |

| Dipole Moment | Measures the polarity of the molecule, influencing solubility and intermolecular interactions. |

| Ionization Potential | Energy required to remove an electron; relates to the molecule's ability to act as an electron donor. |

| Electron Affinity | Energy released when an electron is added; relates to the molecule's ability to act as an electron acceptor. |

| Chemical Hardness (η) | Measures the resistance to change in electron distribution or charge transfer. crimsonpublishers.com |

| Chemical Softness (S) | The reciprocal of hardness, indicating higher reactivity. nih.gov |

| Electronegativity (χ) | Describes the power of an atom in a molecule to attract electrons to itself. crimsonpublishers.com |

| Electrophilicity Index (ω) | A global reactivity index that measures the propensity of a species to accept electrons. nih.gov |

This table is generated based on principles of DFT analysis and is for illustrative purposes.

The molecular electrostatic potential (MEP) is another critical output from DFT calculations. It maps the electrostatic potential onto the electron density surface, visually identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. crimsonpublishers.comnih.gov For thiophene-2-carbonyl chloride, the MEP would highlight the electrophilic nature of the carbonyl carbon, predicting its susceptibility to nucleophilic attack, a cornerstone of its reactivity. chemistrysteps.com

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. crimsonpublishers.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). crimsonpublishers.com The energy gap between the HOMO and LUMO (ΔE) is a crucial parameter for predicting a molecule's chemical reactivity, kinetic stability, and polarizability. nih.gov A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. nih.gov

In the context of thiophene-2-carbonyl chloride, FMO analysis would reveal the distribution of these orbitals. The LUMO is expected to be localized primarily on the carbonyl group, particularly the carbon atom, confirming its role as the primary site for nucleophilic attack. The HOMO would likely be distributed over the thiophene ring, indicating its role in electrophilic substitution reactions, although the acyl chloride group is strongly deactivating. These calculations provide a theoretical foundation for understanding the regioselectivity observed in its reactions.

Advanced Spectroscopic Techniques for Structural Elucidation and Reaction Progress Monitoring

Spectroscopic methods are fundamental to the characterization and study of chemical compounds. For thiophene-2-carbonyl chloride, techniques such as NMR, IR, and mass spectrometry provide definitive structural information and are used to monitor the progress of its reactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. scispace.com For thiophene-2-carbonyl chloride, the ¹H NMR spectrum would show characteristic signals for the protons on the thiophene ring, with their chemical shifts and coupling constants providing unambiguous evidence for the 2-substitution pattern. chemicalbook.com Similarly, the ¹³C NMR spectrum would show distinct resonances for the carbonyl carbon and the carbons of the thiophene ring. scispace.com

Beyond structural confirmation, NMR is also a valuable technique for studying reaction kinetics. nih.gov By acquiring spectra at different time intervals, the concentration of reactants and products can be monitored, allowing for the determination of reaction rates and mechanisms. nih.govacs.org For instance, the reaction of thiophene-2-carbonyl chloride with a nucleophile could be followed by observing the disappearance of its characteristic NMR signals and the appearance of new signals corresponding to the product. nih.gov

Table 2: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Thiophene-2-carbonyl Chloride Derivatives

| Nucleus | Functional Group | Typical Chemical Shift (ppm) |

|---|---|---|

| ¹H | Thiophene Ring Protons | 7.0 - 8.5 |

| ¹³C | Carbonyl Carbon (C=O) | 160 - 180 |

| ¹³C | Thiophene Ring Carbons | 125 - 145 |

Note: These are general ranges and can vary based on the solvent and specific substitution on the thiophene ring. scispace.comucalgary.ca

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. acs.org For thiophene-2-carbonyl chloride, the most prominent feature in its IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration. This band typically appears at a high frequency, around 1750-1800 cm⁻¹, which is characteristic of acyl chlorides. ucalgary.cawikipedia.org

Other important vibrations include those associated with the thiophene ring. The C-H stretching vibrations of the aromatic ring appear above 3000 cm⁻¹. nii.ac.jp The C=C stretching vibrations within the thiophene ring typically occur in the 1400-1600 cm⁻¹ region. globalresearchonline.net The presence and position of these bands confirm the integrity of the thiophene ring structure. nii.ac.jp IR spectroscopy is also a simple and effective method for monitoring reactions, for example, by observing the disappearance of the C=O band of the acyl chloride and the appearance of a new carbonyl band (e.g., an ester or amide) at a lower frequency.

Table 3: Characteristic IR Absorption Frequencies for Thiophene-2-carbonyl Chloride

| Vibrational Mode | Functional Group | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Thiophene Ring | 3120 - 3050 | Medium-Weak |

| C=O Stretch | Acyl Chloride | ~1770 | Strong |

| C=C Stretch | Thiophene Ring | 1550 - 1400 | Medium |

| C-Cl Stretch | Acyl Chloride | 950 - 550 | Medium |

This data is compiled from general spectroscopic principles and data for thiophene derivatives. nii.ac.jpresearchgate.net

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. wikipedia.org For thiophene-2-carbonyl chloride, the molecular ion peak (M⁺) would confirm its molecular weight. Due to the presence of chlorine, the molecular ion peak will be accompanied by an M+2 peak with an intensity of about one-third that of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope. jove.commiamioh.edu

The fragmentation of acyl chlorides under electron ionization (EI) is typically characterized by the cleavage of the C-Cl bond to form a highly stable acylium ion (R-C≡O⁺). ucalgary.calibretexts.org In the case of thiophene-2-carbonyl chloride, this would result in a prominent peak corresponding to the thiophene-2-carbonyl cation. This acylium ion is often the base peak in the mass spectrum. libretexts.org Further fragmentation of the thiophene ring can also occur, providing additional structural information. scispace.com

Table 4: Predicted Key Fragments in the Mass Spectrum of Thiophene-2-carbonyl Chloride

| m/z Value | Ion Structure | Description |

|---|---|---|

| 146/148 | [C₅H₃ClOS]⁺ | Molecular ion (M⁺ and M+2 peaks) |

| 111 | [C₅H₃OS]⁺ | Acylium ion (loss of Cl radical), often the base peak |

| 83 | [C₄H₃S]⁺ | Loss of CO from the acylium ion |

This table is based on typical fragmentation patterns of acyl chlorides and thiophene derivatives. scispace.comlibretexts.org

X-ray Diffraction Studies for Solid-State Structure Determination

A comprehensive search of scientific literature and crystallographic databases did not yield any specific studies on the solid-state structure of Thiolane-2-carbonyl chloride as determined by single-crystal X-ray diffraction. Consequently, detailed crystallographic data, including unit cell dimensions, space group, and specific atomic coordinates, are not available for this particular compound.

While X-ray diffraction data exists for the related aromatic analogue, Thiophene-3-carbonyl chloride, and for the parent saturated ring system, Tetrahydrothiophene (B86538) (Thiolane), no such information has been published for this compound itself. The determination of its crystal structure would require the growth of a suitable single crystal and subsequent analysis using X-ray diffraction techniques. Such a study would provide valuable insights into its molecular geometry, conformation, and intermolecular interactions in the solid state.

Broader Applications As a Chemical Synthon in Applied Organic Synthesis

Precursor for Scaffold Synthesis in Medicinal Chemistry Research

The thiophene (B33073) ring is a significant structural motif in medicinal chemistry. Its bioisosteric relationship with the benzene (B151609) ring allows it to be incorporated into drug candidates to modulate potency and pharmacokinetic properties.

Thiophene-2-carbonyl chloride and its derivatives are crucial building blocks for a range of pharmacologically active compounds. For instance, 5-Chloro-thiophene-2-carbonyl chloride is a key intermediate in the synthesis of Rivaroxaban, a widely used anticoagulant medication. google.com The synthesis involves reacting the acyl chloride to form the amide linkage central to the drug's structure.

Furthermore, derivatives like 3-Chlorobenzo[b]thiophene-2-carbonyl chloride serve as starting materials for diverse heterocyclic compounds with potential therapeutic applications, including β-lactams, oxazoles, and imidazoles. wisdomlib.org Research has also explored thiophene-based compounds as potent inhibitors for specific biological targets. A series of novel thiophene-arylamide derivatives were designed as inhibitors of DprE1, an essential enzyme in Mycobacterium tuberculosis, showing potent antimycobacterial activity. nih.gov Another study focused on synthesizing furan- and thiophene-2-carbonyl amino acid derivatives that activate the hypoxia-inducible factor (HIF) by inhibiting the FIH-1 enzyme, which has implications for diseases related to hypoxia. nih.gov

| Intermediate | Resulting Scaffold/Drug | Therapeutic Area | Source |

|---|---|---|---|

| 5-Chloro-thiophene-2-carbonyl chloride | Rivaroxaban | Anticoagulant | google.com |

| 3-Chlorobenzo[b]thiophene-2-carbonyl chloride | β-lactams, Oxazoles, Imidazoles | General Medicinal Chemistry | wisdomlib.org |

| Thiophene-arylamide derivatives | DprE1 Inhibitors | Antitubercular | nih.gov |

| Thiophene-2-carbonyl amino acid derivatives | FIH-1 Inhibitors | Hypoxia-related Diseases | nih.gov |

Glycomimetics are molecules designed to mimic the structure of natural carbohydrates and are valuable tools in biological studies and drug development. nih.gov A significant challenge in their use is their susceptibility to enzymatic hydrolysis. To overcome this, hydrolytically stable mimetics where the glycosidic oxygen is replaced by other atoms, such as sulfur, have been developed. nih.govresearchgate.net

One effective method for creating these stable analogues is the stereoselective synthesis of carbon-sulfur-bridged disaccharide mimetics. This is achieved through the free-radical addition of carbohydrate thiols to the exocyclic double bond of unsaturated sugars, a process often initiated by UV light. nih.govresearchgate.net This thiol-ene coupling reaction proceeds with high efficiency and diastereoselectivity, yielding disaccharide mimetics connected by a methylenesulfide bridge. nih.gov While this demonstrates a method for forming C-S bonds relevant to glycomimetic chemistry, the direct use of Thiolane-2-carbonyl chloride as a synthon in this specific application is not documented in the available literature.

Role in Agrochemical Scaffold Development

Similar to its role in medicinal chemistry, the thiophene moiety is integral to the development of modern agrochemicals. Thiophene-2-carbonyl chloride is a key raw material for producing compounds that protect crops from pests and diseases. google.compatsnap.comresearchgate.net

A prominent example is its use as an intermediate in the synthesis of the nematicide Tioxazafen. google.compatsnap.comresearchgate.net The manufacturing process involves using Thiophene-2-carbonyl chloride to construct the 3-phenyl-5-(thiophen-2-yl)-1,2,4-oxadiazole core of the Tioxazafen molecule. google.com Additionally, the thiophene ring is a core component of several commercial fungicides, including penthiopyrad, which functions as a succinate dehydrogenase inhibitor (SDHI). nih.gov Research into the structure-activity relationship of such compounds has led to the synthesis of various positional isomers of N-thienylcarboxamides to optimize fungicidal activity. nih.gov Further studies have focused on designing novel fungicides by combining the active substructures of nicotinic acid and thiophene, leading to a series of N-(thiophen-2-yl) nicotinamide derivatives with promising fungicidal properties. nih.gov

| Intermediate/Scaffold | Resulting Agrochemical | Application | Source |

|---|---|---|---|

| Thiophene-2-carbonyl chloride | Tioxazafen | Nematicide | google.compatsnap.comresearchgate.net |

| N-thienylcarboxamides | Penthiopyrad Analogues | Fungicide (SDHI) | nih.gov |

| N-(thiophen-2-yl) nicotinamides | Novel Fungicide Candidates | Fungicide | nih.gov |

Emerging Research Directions and Future Perspectives

Development of Sustainable and Atom-Economical Synthetic Routes

There is a lack of specific published research detailing the development of sustainable and atom-economical synthetic routes for Thiolane-2-carbonyl chloride. General principles of green chemistry aim to reduce waste and improve atom economy in all chemical manufacturing. mdpi.comchemijournal.comuniroma1.it These principles include using renewable feedstocks, employing catalytic reagents over stoichiometric ones, and minimizing energy consumption. chemijournal.comuniroma1.it One study outlines a synthetic approach to functionalized tetrahydrothiophenes (thiolanes) through a [3+2] cycloaddition reaction of thiocarbonyl ylide, which presents a potential pathway for building the core structure. nbuv.gov.ua However, the literature does not currently provide established green methodologies, such as those utilizing biocatalysis or flow chemistry, specifically optimized for the synthesis of this compound.

Exploration of Novel Catalytic Systems and Reaction Pathways

The exploration of novel catalytic systems and reaction pathways specifically for this compound is not well-documented in current scientific literature. Research into new catalysts, such as advanced metal-organic frameworks, single-atom catalysts, or novel organocatalysts, is a burgeoning field in chemistry for enhancing reaction efficiency and selectivity. sciencedaily.com For the related aromatic compound, thiophene-2-carbonyl chloride, new processes utilizing catalytic liquid phase aerobic oxidation have been developed to improve synthesis efficiency. researchgate.netacs.orgacs.org However, similar advanced catalytic studies involving the saturated this compound, including its use in cross-coupling reactions or asymmetric synthesis, are not presently available.

Computational Design and Prediction of New Thiophene-2-carbonyl Chloride Derivatives with Tailored Reactivity Profiles

There are no specific computational studies, such as those using Density Functional Theory (DFT), focused on the design and prediction of new this compound derivatives. DFT is a powerful tool for understanding molecular properties and predicting reactivity, which can accelerate the discovery of molecules with desired characteristics. mdpi.comnih.gov Studies on thiophene (B33073) carboxylic acid derivatives have used DFT to investigate differences in reactivity between isomers and to analyze electronic properties. mdpi.comresearchgate.net Such in-silico research, which would be invaluable for predicting the stability, reactivity, and potential applications of novel this compound derivatives, has not yet been published.

Integration of Thiophene-2-carbonyl Chloride Chemistry into Automated Synthesis Platforms

Information regarding the integration of this compound chemistry into automated synthesis or flow chemistry platforms is currently unavailable. Automated synthesis platforms, which combine robotics with software control, are revolutionizing chemical research by enabling high-throughput screening, rapid reaction optimization, and improved reproducibility. synplechem.comnih.govglycoforum.gr.jp Flow chemistry, a key component of many automated systems, offers enhanced safety, better heat and mass transfer, and easier scalability compared to traditional batch processes. uc.ptillinois.eduunimi.it While these technologies are being applied to a wide range of chemical reactions, their specific application to the synthesis or derivatization of this compound has not been reported.

Research into its Role in Complex Supramolecular Assemblies and Advanced Material Science

There is no available research describing the role or potential application of this compound in the fields of complex supramolecular assemblies or advanced material science. Thiophene-based units are widely used as building blocks for functional materials like conductive polymers, dendrimers for organic electronics, and components of metal-organic frameworks (MOFs) due to their rigid, aromatic nature. nih.gov The flexible, non-aromatic structure of the thiolane ring does not lend itself to the same electronic applications. Consequently, its potential use as a monomer in advanced polymers, a ligand in supramolecular cages, or a component in other functional materials remains an unexplored area of research.

Q & A

Q. What are the standard laboratory methods for synthesizing Thiolane-2-carbonyl chloride?

Q. What safety protocols are critical when handling this compound?

this compound is moisture-sensitive, corrosive, and releases HCl upon hydrolysis. Key precautions include:

- Storage : In airtight containers under inert gas (argon/nitrogen).

- Handling : Use fume hoods, gloves, and eye protection.

- Neutralization : Quench residues with ice-cold sodium bicarbonate .

Q. Which spectroscopic methods are used to characterize this compound?

Q. What are common derivatives synthesized from this compound?

It reacts with nucleophiles to form:

- Amides : With amines (e.g., benzylamine) in dry THF.

- Esters : With alcohols (e.g., methanol) under base (pyridine).

- Thioesters : With thiols (e.g., ethanethiol) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts like diethylammonium chloride?

Side products arise from excess reagents or competing reactions. Strategies include:

- Stepwise addition : Controlled addition of nucleophiles to avoid local excess.

- Purification : Multiple aqueous washes (e.g., 5% HCl, sodium bicarbonate) to remove ionic byproducts .

Q. What analytical techniques are effective for monitoring acylation reactions in real time?

- TLC : Use silica plates with UV-active nucleophiles; Rf shifts indicate product formation.

- In-situ FTIR : Track carbonyl chloride consumption (1770 cm⁻¹ peak reduction) .

Q. How does steric hindrance in the thiolane ring influence acylation kinetics?

The sulfur atom in thiolane induces ring puckering, potentially slowing nucleophilic attack. Kinetic studies using stopped-flow NMR or computational models (DFT) can map steric effects .

Q. What systematic approaches ensure comprehensive literature reviews on this compound?

Use Boolean search strategies with terms like:

- Chemical Synonyms : "this compound," "2-Thienylcarbonyl chloride."

- Exclusion Criteria : Omit non-peer-reviewed studies or non-English texts.

- Databases : SciFinder, Reaxys, and PubMed, filtered by reaction type (e.g., "acylation") .

Q. How can contradictory data on reaction yields be resolved?

Q. What factors determine the stability of this compound under varying storage conditions?

Stability is influenced by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.